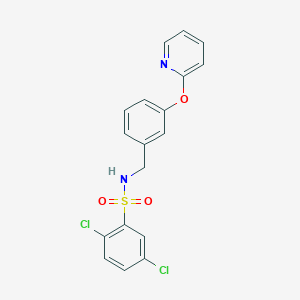

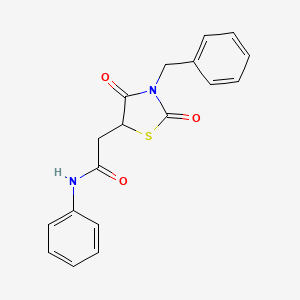

2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Research indicates the use of sulfonamide derivatives, closely related to 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, in catalysis for organic synthesis. For instance, Cp*Ir(pyridinesulfonamide)Cl precatalysts have been synthesized and assessed for the transfer hydrogenation of various ketones, showcasing the potential of sulfonamide derivatives in facilitating catalytic reactions without the need for dried and degassed substrates or basic additives, indicating a broad utility in organic synthesis and potential applications in green chemistry (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Photodynamic Therapy

Sulfonamide derivatives have also been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT), an alternative cancer treatment method. Zinc(II) phthalocyanines substituted with benzenesulfonamide units have been synthesized, demonstrating potential as photosensitizer candidates due to their good solubility, monomeric species formation, and adequate fluorescence, singlet oxygen production, and photostability. Such properties are crucial for the effectiveness of PDT in treating cancer, highlighting the significance of sulfonamide derivatives in medicinal chemistry and oncology research (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).

Antimicrobial Activity

In the realm of antimicrobial research, N-pyridin-3-yl-benzenesulfonamide has been synthesized and tested for antimicrobial activity, showing significant efficacy against both Gram-positive and Gram-negative bacteria. This study underscores the potential of sulfonamide derivatives as potent antimicrobial agents, contributing to the development of new drugs to combat bacterial infections (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Mécanisme D'action

Target of Action

The primary target of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a key role in the regulation of glucose metabolism, specifically in the gluconeogenesis pathway that synthesizes glucose from non-carbohydrate sources .

Mode of Action

Based on its target, it can be inferred that it may inhibit the activity of fructose-1,6-bisphosphatase 1, thereby affecting glucose metabolism .

Biochemical Pathways

The compound, by targeting Fructose-1,6-bisphosphatase 1, affects the gluconeogenesis pathway . This pathway is crucial for maintaining blood glucose levels during fasting or intense exercise. Any alteration in this pathway can have significant downstream effects on glucose homeostasis and energy metabolism .

Result of Action

Given its target, it can be inferred that it may alter glucose metabolism, potentially leading to changes in energy production and utilization in cells .

Propriétés

IUPAC Name |

2,5-dichloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S/c19-14-7-8-16(20)17(11-14)26(23,24)22-12-13-4-3-5-15(10-13)25-18-6-1-2-9-21-18/h1-11,22H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHVDUNNFCCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)

![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)

![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)